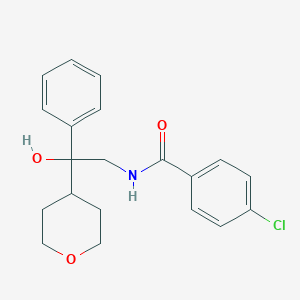

4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .

Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydropyran ring, a benzamide group, and a phenyl group. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The benzamide group consists of a benzene ring attached to an amide group . The phenyl group is a simple aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups .Scientific Research Applications

- Benzamides, including the compound , have been investigated for their antioxidant activity. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamides exhibit effective total antioxidant activity, making them potentially useful in combating oxidative stress .

- In vitro studies have explored the antibacterial properties of benzamides. The compound’s effectiveness against both gram-positive and gram-negative bacteria has been evaluated. While results vary, certain synthesized benzamides have demonstrated moderate antibacterial activity .

- Benzamides play a crucial role in drug discovery due to their diverse pharmacological properties. They have been investigated for potential use in treating various conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity. Additionally, benzamides exhibit anti-inflammatory, analgesic, and anti-tumor effects .

- Beyond medicine, benzamides find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility makes them valuable in various manufacturing processes .

- Benzamides are widespread in natural products, proteins, synthetic intermediates, and commercial drugs. Their presence in potential biological molecules underscores their significance in diverse fields .

- Some amide derivatives, including benzamides, exhibit anti-platelet activity. This property may have implications in cardiovascular health and clot prevention .

Antioxidant Properties

Antibacterial Activity

Drug Discovery and Medicinal Applications

Industrial Applications

Structural Components in Biological Molecules

Anti-Platelet Activity

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c21-18-8-6-15(7-9-18)19(23)22-14-20(24,16-4-2-1-3-5-16)17-10-12-25-13-11-17/h1-9,17,24H,10-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFXSYGPBKIZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)

![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)

![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)